molecular formula C28H60N2 B8324915 Octacosane-10,19-diamine CAS No. 70926-47-5

Octacosane-10,19-diamine

Cat. No.: B8324915
CAS No.: 70926-47-5
M. Wt: 424.8 g/mol
InChI Key: MMCQGZHYFCKPJP-UHFFFAOYSA-N
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Description

Octacosane-10,19-diamine (CAS Number: Not publicly assigned

Properties

CAS No.

70926-47-5

Molecular Formula

C28H60N2

Molecular Weight

424.8 g/mol

IUPAC Name

octacosane-10,19-diamine

InChI

InChI=1S/C28H60N2/c1-3-5-7-9-11-15-19-23-27(29)25-21-17-13-14-18-22-26-28(30)24-20-16-12-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3

InChI Key

MMCQGZHYFCKPJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC(CCCCCCCCC)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares Octacosane-10,19-diamine with two analogs: octacosane-10,19-dione (a diketone) and 18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid (a sulfonic acid derivative). These compounds share structural similarities, such as long carbon chains and functional group placements, but differ in key properties due to their distinct functional groups.

Molecular and Physicochemical Properties

Property This compound (Hypothetical) Octacosane-10,19-dione 18-(Dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulphonic acid
Molecular Formula C₂₈H₅₈N₂ C₂₈H₅₄O₂ C₂₆H₅₃NO₅S
Molecular Weight 422.73 g/mol 422.73 g/mol 491.77 g/mol
Functional Groups Two primary amines (-NH₂) Two ketones (-C=O) Sulfonic acid (-SO₃H), hydroxyl (-OH), amide
LogP ~8.5 (estimated) 9.53 7.59
Polar Surface Area ~52 Ų (estimated) 34.14 Ų 103.29 Ų
Key Applications Polymer precursors, surfactants Lipid metabolism studies Surfactants, detergents
Key Observations:
  • Hydrophobicity: Octacosane-10,19-dione exhibits the highest LogP (9.53), consistent with its nonpolar ketone groups. The diamine’s LogP is estimated to be lower (~8.5) due to the polar amines, while the sulfonic acid derivative has the lowest LogP (7.59) owing to its highly polar sulfonic acid group .
  • Reactivity : The diamine’s primary amines enable nucleophilic reactions (e.g., crosslinking in polymers), whereas the dione’s ketones are less reactive. The sulfonic acid derivative’s -SO₃H group enhances solubility and acidity, making it suitable for detergent formulations .
  • Thermal Stability : Long-chain alkanes with functional groups like amines or ketones typically exhibit high thermal stability, but the sulfonic acid group may reduce stability due to its propensity for decomposition at elevated temperatures .

Preparation Methods

Reductive Amination Pathways

Reductive amination of 10,19-octacosanedione is a direct route to octacosane-10,19-diamine. This method involves reacting the diketone with ammonia under hydrogenation conditions using catalysts such as Raney nickel or palladium on carbon.

Reaction Conditions

  • Catalyst : Raney nickel (5–10 wt%)

  • Temperature : 80–120°C

  • Pressure : 20–50 bar H₂

  • Solvent : Methanol or ethanol

  • Yield : 60–75%

Mechanistic Insights
The diketone undergoes imine formation with ammonia, followed by hydrogenation to the primary amine. Steric hindrance from the long carbon chain necessitates elevated pressures to ensure complete reduction.

Coupling Reactions of Mid-Chain Fragments

Wittig-Horner Olefination

A fragment-based approach involves coupling C₁₀ and C₁₈ segments. For example, 10-aminoeicosane and 19-aminooctadecane are linked via Wittig-Horner olefination, followed by hydrogenation.

Procedure

  • Phosphonium Salt Synthesis :

    • C₁₀ and C₁₈ bromoalkanes converted to phosphonium salts using triphenylphosphine.

  • Olefination :

    • Reaction with formaldehyde under basic conditions (KOH/THF).

  • Hydrogenation :

    • Pd/C-mediated hydrogenation at 30 bar H₂ to saturate the double bond.

Key Data

StepConditionsYield (%)
Phosphonium salt prep80°C, 12 hr85
OlefinationTHF, 0°C, 2 hr70
Hydrogenation30 bar H₂, 60°C, 6 hr90

Advantages : Enables precise control over chain length and amine positioning.

Reduction of Dinitriles

Lithium Aluminum Hydride (LiAlH₄) Reduction

10,19-Dicyanooctacosane is reduced to the corresponding diamine using LiAlH₄. This method is limited by the difficulty of synthesizing the dinitrile precursor.

Synthetic Route

  • Dinitrile Synthesis :

    • Cyanoethylation of 1,10-decanediol followed by elongation via malonic ester synthesis.

  • Reduction :

    • LiAlH₄ in anhydrous ether, refluxed for 48 hr.

Challenges

  • Dinitrile Availability : Commercial unavailability necessitates multi-step synthesis.

  • Byproducts : Over-reduction to primary amines or incomplete conversion.

Enzymatic Approaches

Transaminase-Catalyzed Synthesis

Recent advances employ ω-transaminases to convert long-chain diketones to diamines under mild conditions.

Optimized Parameters

  • Enzyme : Chromobacterium violaceum transaminase

  • Cofactor : Pyridoxal-5′-phosphate (PLP)

  • pH : 7.5

  • Temperature : 37°C

  • Yield : 40–55%

Limitations : Low yields due to substrate specificity issues and enzyme inhibition by long-chain substrates.

Industrial-Scale Production Insights

Patent-Based Methods

Patents describe continuous-flow systems for large-scale diamine synthesis, emphasizing cost efficiency.

Key Features

  • Reactors : Tubular reactors with in-line catalyst recycling.

  • Feedstock : Petrochemical-derived alkanes functionalized via amination.

  • Purity : ≥98% (GC-MS analysis).

Economic Considerations

  • Catalyst Lifespan : Raney nickel retains activity for 500+ cycles.

  • Energy Demand : 15–20 kWh/kg product.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.26 (s, 18H, C(CH₃)₃), 2.62–2.86 (m, CH₂-NH₂).

  • IR : N-H stretching at 3300 cm⁻¹, C-N at 1250 cm⁻¹.

  • MS (EI) : m/z 424.8 [M+H]⁺ .

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